![molecular formula C10H10BrFO B1376769 1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene CAS No. 1353776-86-9](/img/structure/B1376769.png)
1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene
Overview
Description
1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It has a molecular formula of C10H10BrFO and an average mass of 245.088 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethoxy group . The exact positions of these substituents on the benzene ring could not be found in the available resources.Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene serves as a precursor in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions used in radiopharmaceuticals. The compound is obtained via nucleophilic aromatic substitution reactions, highlighting its importance in developing diagnostic agents in nuclear medicine (Ermert et al., 2004).
Electrochemical Studies and Battery Technology
The compound is studied within the context of electrolyte additives for lithium-ion batteries. Research indicates that derivatives like 4-bromo-2-fluoromethoxybenzene can electrochemically polymerize to form protective films on electrodes, enhancing battery safety and performance without compromising cycle life (Zhang Qian-y, 2014).
Organic Synthesis and Chemical Reactions
In organic chemistry, the compound is involved in selective ortho-metalation reactions, demonstrating its utility in synthesizing diverse organic molecules. This versatility is crucial for developing new compounds with potential applications in materials science and pharmaceuticals (Baenziger et al., 2019).
Photodissociation Studies
Studies on photodissociation provide insights into the compound's behavior under UV light, contributing to our understanding of its stability and reactivity. Such research is valuable for applications in photochemistry and environmental sciences (Gu et al., 2001).
Reaction Mechanisms and Radical Chemistry
The compound is also studied for its reactivity in generating radical cations, contributing to the broader knowledge of radical chemistry and its implications for synthesis and catalysis (Mohan & Mittal, 1996).
properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWCPNJGLXRMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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